molecular formula C3H8N2O2 B149075 Ethyl carbazate CAS No. 4114-31-2

Ethyl carbazate

Cat. No. B149075
CAS RN: 4114-31-2
M. Wt: 104.11 g/mol
InChI Key: VYSYZMNJHYOXGN-UHFFFAOYSA-N
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Description

Ethyl carbamate (EC), also known as urethane, is a compound that has raised health concerns due to its presence in foods and beverages. It is the ethyl ester of carbamic acid and is found at varying levels, from nanograms per liter to milligrams per liter, in many fermented foods and alcoholic drinks. EC is known to be genotoxic and carcinogenic in several species, including mice, rats, hamsters, and monkeys. The World Health Organization's International Agency for Research on Cancer (IARC) classified it as a group 2A carcinogen, meaning it is "probably carcinogenic to humans"[“][“].

Synthesis Analysis

Ethyl carbamate can be synthesized through several chemical mechanisms. One pathway involves the reaction of urea with proteins like citrulline during fermentation, while another pathway includes the conversion of cyanide and hydrocyanic acid into ethyl carbamate precursors such as cyanate. Additionally, ethyl carbamate can be formed through ethanolysis of urea in a homogeneous liquid phase or through more complex photochemical oxidation of cyanide ions or heterogeneous gas/solid catalytic reactions[“].

Molecular Structure Analysis

The molecular structure of ethyl carbamate derivatives has been studied and supported by crystallographic data. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was confirmed through crystallography after being synthesized under ultrasound irradiation, which significantly reduced reaction times[“]. Similarly, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized by FTIR and NMR and further analyzed by X-ray diffraction and DFT quantum chemical methods[“].

Chemical Reactions Analysis

Ethyl carbamate undergoes various chemical reactions. For example, the title compound in paper[“] was prepared by reacting ethyl carbazate with 1-(2-hydroxyphenyl)ethanone, resulting in a structure where molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers, and an intramolecular O—H⋯N interaction. The kinetics and mechanisms of the elimination of ethyl and tert-butyl esters of carbazic acid in the gas phase have also been studied, revealing that the reactions are homogeneous, unimolecular, and follow a first-order rate law[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carbamate have been investigated, particularly its heat capacity and thermodynamic properties. The low-temperature heat capacities of ethyl carbazate were precisely determined using an adiabatic calorimeter, and the substance was observed to melt at 318.92 K. The molar enthalpy and entropy of melting, as well as the chemical purity, were also determined[“]. Analytical methods for determining EC in various food matrices have been developed and validated, indicating that EC can be accurately measured in a range of foods[“].

Case Studies and Mitigation Strategies

Several case studies have focused on the presence of EC in foods and beverages and the development of strategies to mitigate its levels. For example, progress has been made in preventing the accumulation of EC in alcoholic beverages by incorporating physical, chemical, enzymatic, and metabolic engineering technologies[“]. Natural products have been suggested to provide protection against EC-induced toxicity by modulating oxidative stress[“]. These studies highlight the importance of ongoing research to understand and reduce the risks associated with EC consumption.

Scientific research applications

Carcinogenicity Assessment

Ethyl carbazate, identified as a contaminant in fermented foods and beverages, has been assessed for carcinogenicity. In a significant review, it was reassessed along with alcoholic beverages at the International Agency for Research on Cancer (IARC), highlighting its relevance in public health concerns related to cancer (Baan et al., 2007).

Chemical Synthesis and Reactions

Research has explored the conversion of ethyl carbazate into various chemical compounds. One study detailed the transformation of ethyl carbazate into trifluoromethylated 1,2,4-triazole derivatives, underscoring its utility in chemical synthesis (Wang et al., 2000). Another study focused on the synthesis of Schiff and Mannich Bases from isatin derivatives using ethyl carbazate, indicating its role in creating novel chemical structures (Bekircan & Bektaş, 2008).

Thermodynamic Properties

The thermodynamic properties of ethyl carbazate were precisely determined in a study, highlighting its phase transition and melting point, which is crucial for understanding its behavior under different temperature conditions (Di et al., 2001).

Kinetics and Mechanisms

A study investigated the gas-phase elimination kinetics of ethyl carbazate, providing insights into its reactivity and stability under varying temperature and pressure conditions. This research is important for applications that require an understanding of ethyl carbazate's behavior in gaseous environments (Rotinov et al., 2005).

Spectroscopic Analysis

Ethyl carbazate has also been studied for its spectroscopic properties. In one research, its interaction with different compounds was analyzed using spectroscopic techniques, contributing to a deeper understanding of its chemical characteristics (İşler et al., 2021).

Detection in Alcoholic Beverages

A study utilized surface-enhanced Raman scattering for the quantitative detection of ethyl carbazate in alcoholic beverages. This research is significant for food safety and quality control in the beverage industry (Yang et al., 2013).

Health Risks and Mitigation

Ethyl carbazate's presence in foods and beverages, particularly its carcinogenic potential, has been a subject of extensive study. Research has explored its formation mechanisms and proposed mitigation strategies to reduce its levels in consumable products, vital for ensuring consumer safety (Weber & Sharypov, 2009).

properties

IUPAC Name

ethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSYZMNJHYOXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063308
Record name 1-(Ethoxycarbonyl)hydrazine
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Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl carbazate

CAS RN

4114-31-2
Record name Ethyl carbazate
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Record name Hydrazinecarboxylic acid, ethyl ester
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Record name Ethyl carbazate
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Record name Ethyl carbazate
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Record name Hydrazinecarboxylic acid, ethyl ester
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Record name 1-(Ethoxycarbonyl)hydrazine
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Record name Ethyl carbazate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
705
Citations
M Benz, TM Klapötke, J Stierstorfer - Organic Letters, 2022 - ACS Publications
… withdrawing group and ethyl carbazate as an ester derivative), we were able to successfully use the Krapcho protocol for our system to perform the decarboxylation of ethyl-carbazate 1. …
Number of citations: 9 pubs.acs.org
YY Di, XH Sun, ZC Tan, YF Liu, SH Meng, SL Gao… - Thermochimica acta, 2001 - Elsevier
… Ethyl carbazate (molecular formula: C 3 H 8 N 2 O 2 ; CA registry no.: 4114-31-2) is an … Ethyl carbazate has been used to prepare various Schiff base metal complexes [1] with excellent …
Number of citations: 9 www.sciencedirect.com
TL Zhang, JC Song, JG Zhang, GX Ma… - … für Naturforschung B, 2005 - degruyter.com
… Ethyl carbazate is an important chemical widely used in the … Ethyl carbazate has also been used to prepare various Schiff … as electronic donor atom, ethyl carbazate can coordinate with …
Number of citations: 14 www.degruyter.com
K Srinivasan, S Govindarajan… - Journal of Coordination …, 2011 - Taylor & Francis
… ) of an isostructural family of layered coordination networks containing divalent metal ions (Co 2+ , Zn 2+ , and Cd 2+ ), formate (ft) anions and neutral C 3 H 8 N 2 O 2 ethyl carbazate (ec…
Number of citations: 23 www.tandfonline.com
K Srinivasan, S Govindarajan… - … Section E: Structure …, 2007 - scripts.iucr.org
… In the Co1 and Co2-containing cations, one of the ethyl-carbazate ligands shows disorder … Ethyl carbazate (0.208 g, 0.002 mol) was added to an aqueous solution (25 ml) containing …
Number of citations: 9 scripts.iucr.org
S Parveen, HH Nguyen, T Premkumar… - New Journal of …, 2020 - pubs.rsc.org
… Ethyl carbazate, a nitrogen rich organic base, is also utilized for molecular coordination … 2 L) derived from α-ketoglutaric acid with ethyl carbazate for the first time. The synthesized metal …
Number of citations: 14 pubs.rsc.org
K Srinivasan, S Poornima, S Govindarajan… - Journal of Molecular …, 2019 - Elsevier
… 5) (C 3 H 8 N 2 O 2 = ethyl carbazate) are described. The compounds have been crystallised … + ions coordinated by N,O-chelating ethyl carbazate molecules and four bridging acetate or …
Number of citations: 10 www.sciencedirect.com
A Rotinov, RM Domínguez, T Córdova… - Journal of physical …, 2005 - Wiley Online Library
… The variation of the rate coefficients with temperature is given by the following Arrhenius equations: for ethyl carbazate log[k1ðsÀ1Þ] ¼(11.84Æ 0.22) – [(176.2Æ2.5) kJmolÀ1](2.303RT)…
Number of citations: 20 onlinelibrary.wiley.com
E İşler, A Zülfikaroğlu, H Vural… - Molecular Crystals and …, 2022 - Taylor & Francis
… Ethyl carbazate, an alkyl carbazate, is an important chemical, … Schiff base metal complexes derived from ethyl carbazate … -2-hydroxybenzaldehyde and ethyl carbazate was synthesized. …
Number of citations: 2 www.tandfonline.com
M Milenković, A Bacchi, G Cantoni, S Radulović… - Inorganica Chimica …, 2013 - Elsevier
… which is the condensation derivative of 2-(diphenylphosphino)benzaldehyde and ethyl carbazate. … Ethyl carbazate was selected as the hydrazine part of the ligand instead of ethyl …
Number of citations: 33 www.sciencedirect.com

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